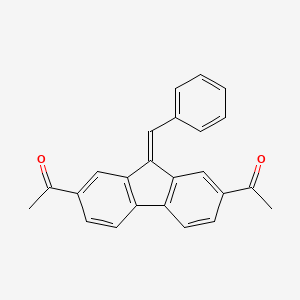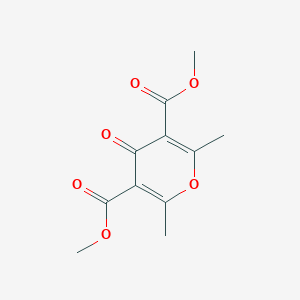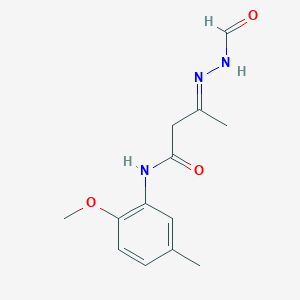
1,1'-(9-benzylidene-9H-fluorene-2,7-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-ACETYL-9-(PHENYLMETHYLIDENE)-9H-FLUOREN-2-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a fluorenyl core substituted with acetyl and phenylmethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-ACETYL-9-(PHENYLMETHYLIDENE)-9H-FLUOREN-2-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorene to introduce the acetyl group, followed by a Wittig reaction to form the phenylmethylidene moiety. The reaction conditions often require the use of strong acids like aluminum chloride for the acylation step and phosphonium ylides for the Wittig reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[7-ACETYL-9-(PHENYLMETHYLIDENE)-9H-FLUOREN-2-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the fluorenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated fluorenes.
Scientific Research Applications
1-[7-ACETYL-9-(PHENYLMETHYLIDENE)-9H-FLUOREN-2-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-9-(PHENYLMETHYLIDENE)-9H-FLUOREN-2-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound’s acetyl and phenylmethylidene groups enable it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Fluorenone: Shares the fluorenyl core but lacks the acetyl and phenylmethylidene groups.
Benzylideneacetophenone: Contains a similar phenylmethylidene structure but differs in the core scaffold.
Chalcones: Structurally related compounds with a conjugated system similar to the phenylmethylidene group
Uniqueness: 1-[7-ACETYL-9-(PHENYLMETHYLIDENE)-9H-FLUOREN-2-YL]ETHAN-1-ONE is unique due to its combination of the fluorenyl core with acetyl and phenylmethylidene groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H18O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(7-acetyl-9-benzylidenefluoren-2-yl)ethanone |
InChI |
InChI=1S/C24H18O2/c1-15(25)18-8-10-20-21-11-9-19(16(2)26)14-24(21)22(23(20)13-18)12-17-6-4-3-5-7-17/h3-14H,1-2H3 |
InChI Key |
IDKOWYPMBOQNME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2=CC4=CC=CC=C4)C=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(3-methylphenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11566105.png)
![Ethyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11566112.png)
![2-(1-naphthyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11566113.png)
![2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol](/img/structure/B11566118.png)
![4-{(E)-[(4-{[(Z)-(4-{[(2Z)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11566123.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,6-dione](/img/structure/B11566127.png)


![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11566140.png)
![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11566141.png)
![Ethyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11566152.png)
![N-(5-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566157.png)
![(3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B11566159.png)
